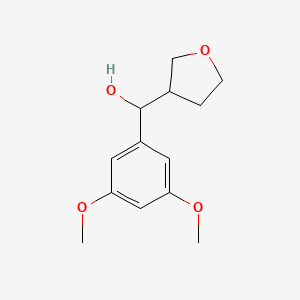















|
REACTION_CXSMILES
|
[Mg].[CH3:2][O:3][C:4]1[CH:5]=[C:6](Cl)[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1.II.[O:15]1[CH2:19][CH2:18][CH:17]([CH:20]=[O:21])[CH2:16]1>O1CCCC1>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:20]([CH:17]2[CH2:18][CH2:19][O:15][CH2:16]2)[OH:21])[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1
|


|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CC(CC1)C=O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature overnight under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
the mixture is placed in an ultrasonic bath for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
is heated at 80° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
The remainder of the starting material is added dropwise to the reaction mixture at 80° C. over 50 minutes
|
|
Duration
|
50 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
WAIT
|
|
Details
|
is continued at 80° C. for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to below room temperature in an ice/water bath
|
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is decanted
|
|
Type
|
ADDITION
|
|
Details
|
2M aqueous hydrochloric acid is carefully added to the decanted solution, until the pH of the reaction mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted with ethyl acetate (4×100 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column chromatography on silica gel
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(O)C1COCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |